

Technical Guide: PF-CBP1 Hydrochloride in Epigenetic Modulation[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: PF-CBP1 hydrochloride

Cat. No.: B1574219

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Executive Summary

PF-CBP1 hydrochloride is a highly specific, small-molecule inhibitor targeting the bromodomains of CREB-binding protein (CBP/CREBBP) and p300 (EP300).[1] Unlike broad-spectrum BET inhibitors (e.g., JQ1) that target BRD4, PF-CBP1 selectively displaces CBP/p300 from acetylated chromatin without disrupting the entire super-enhancer landscape.

This guide details the compound's utility in dissecting the specific contributions of CBP/p300 to transcriptional elongation and inflammatory gene expression. It provides validated workflows for establishing causality between bromodomain occupancy and phenotypic outcomes, specifically in the context of cytokine downregulation and RGS4 modulation.

Chemical and Pharmacological Profile[1][2][3][4][5]

PF-CBP1 functions as an epigenetic probe. Its utility relies on precise dosing to maintain selectivity over the BET family (BRD2/3/4).

Key Physicochemical Properties[1][6]

Property	Specification	Application Note
CAS No.	2070014-93-4 (HCl salt)	Use this identifier for purchasing; ensures higher aqueous solubility than free base.
Molecular Weight	525.08 g/mol	Essential for molarity calculations.
Solubility	DMSO (≥50 mg/mL)	Critical: Hygroscopic DMSO reduces solubility.[1] Use fresh, anhydrous DMSO.
Stability	-20°C (Solid), -80°C (Solution)	Avoid freeze-thaw cycles. Aliquot immediately upon reconstitution.

Potency and Selectivity Data

Data derived from TR-FRET and biochemical assays [1].

Target	IC50 (nM)	Selectivity Ratio (vs. CBP)
CBP (CREBBP)	125	1x (Primary Target)
p300 (EP300)	363	~2.9x (Dual inhibition common due to homology)
BRD4 (BD1)	>10,000	>100x (Crucial for distinguishing from BET effects)

Epigenetic Mechanism of Action

The "Reader" Displacement Model

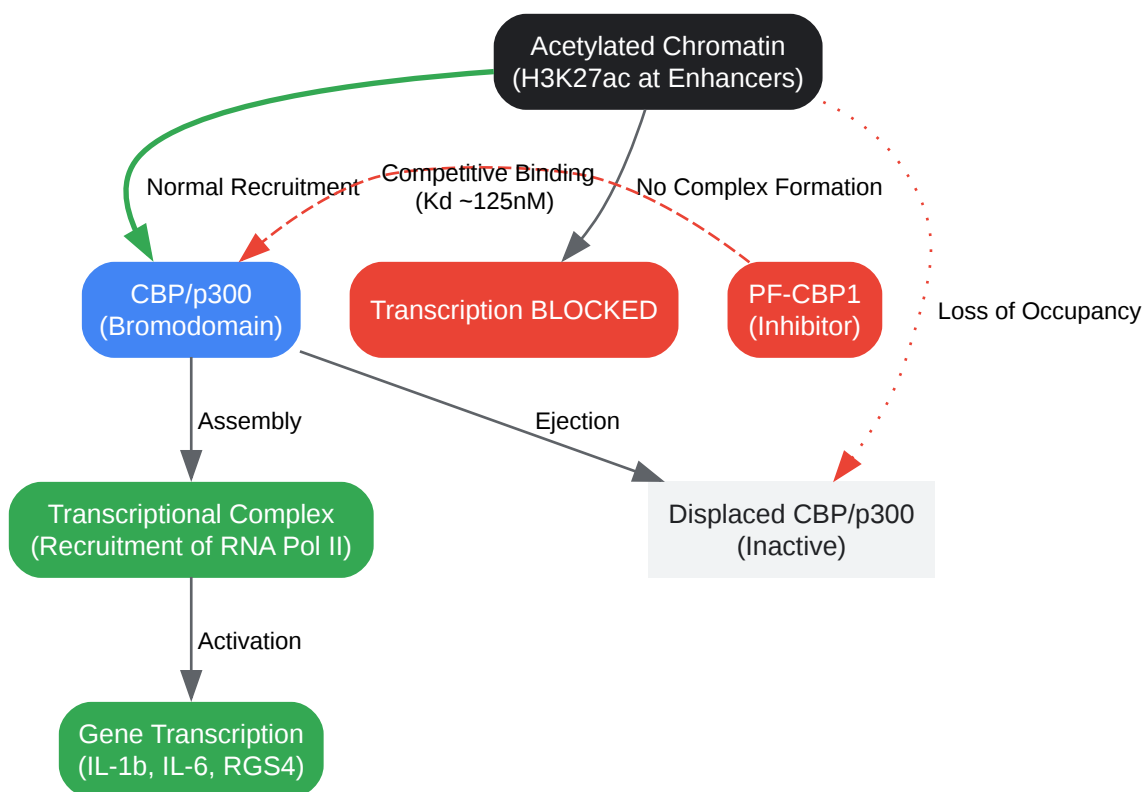
CBP and p300 act as both histone acetyltransferases (HATs) and acetyl-lysine readers. PF-CBP1 specifically targets the bromodomain (reader) function, not the HAT (catalytic) domain.

Mechanism:

- Normal State: CBP/p300 bromodomains bind acetylated Lysine-27 on Histone H3 (H3K27ac) at enhancers. This recruits the transcriptional machinery (RNA Pol II).
- Inhibition: PF-CBP1 occupies the acetyl-lysine binding pocket of CBP/p300.[2]
- Result: CBP/p300 is physically displaced from chromatin, preventing the maintenance of the transcriptional complex at specific inflammatory and oncogenic loci.

Pathway Visualization

The following diagram illustrates the displacement mechanism and its downstream transcriptional consequences.



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Figure 1: Molecular mechanism of PF-CBP1.[1][3] The inhibitor competitively binds the bromodomain, displacing CBP/p300 from H3K27ac marks and halting transcription of target genes.

Experimental Workflows

To validate PF-CBP1 activity, researchers must demonstrate causality: the phenotypic effect (e.g., cell death, cytokine reduction) must correlate with the physical loss of CBP/p300 on chromatin.

Protocol A: Cellular Treatment & Functional Readout

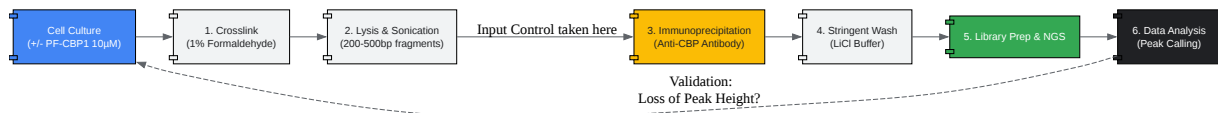
Objective: Measure downregulation of inflammatory cytokines (IL-6, IL-1 β) or RGS4.

- Preparation:
 - Dissolve PF-CBP1 (HCl salt) in anhydrous DMSO to 10 mM stock.
 - Control: Prepare a matched DMSO vehicle control (0.1%).
- Dosing:
 - Treat cells (e.g., Macrophages or Cortical Neurons) with 1 μ M – 10 μ M PF-CBP1.
 - Note: Effects on RGS4 mRNA are typically observed after 24 hours [2].
- Stimulation (Optional):
 - For inflammatory models, pre-treat with PF-CBP1 for 1 hour, then stimulate with LPS.
- Readout (RT-qPCR):
 - Extract RNA and probe for Rgs4, Il6, or Il1b.
 - Success Criterion: >50% reduction in mRNA levels compared to vehicle + LPS.

Protocol B: ChIP-seq Validation (The Gold Standard)

Objective: Prove that PF-CBP1 physically displaces CBP from the genome.

Why this is critical: If you observe phenotypic changes without loss of CBP chromatin occupancy, your effect may be off-target.



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Figure 2: ChIP-seq workflow for validating epigenetic displacement. A successful assay will show reduced peak height at enhancer regions in the treated sample vs. control.

Step-by-Step Validation:

- Crosslinking: Fix cells 6 hours post-treatment.
- Antibody Selection: Use a ChIP-grade antibody specific to CBP (e.g., Cell Signaling D6C5) or p300.
- Normalization: Spike-in *Drosophila* chromatin or use parallel reaction monitoring to quantify global loss of binding, as bromodomain inhibition often causes global reduction rather than site-specific shifts.
- Analysis: Look for "loss of peak height" at super-enhancers associated with MYC or BCL6 in lymphoid cells, or RGS4 in neuronal cells.

Therapeutic Implications & RGS4 Modulation[5][6] [7][8]

PF-CBP1 has demonstrated specific utility in modulating RGS4 (Regulator of G-protein Signaling 4).[1]

- Context: RGS4 is often dysregulated in Parkinson's disease and chronic pain states.
- Mechanism: RGS4 transcription is heavily dependent on CBP-mediated enhancer activation.

- Outcome: Treatment with PF-CBP1 (10 μ M) significantly reduces RGS4 mRNA levels in primary cortical neurons [2].[2] This suggests that CBP inhibition can "dampen" hyperactive G-protein signaling pathways by reducing the availability of their negative regulators.

Safety Note: While PF-CBP1 is a valuable tool compound, pan-inhibition of CBP/p300 can lead to broad transcriptional suppression. In vivo use requires careful monitoring of thrombocytopenia and immunosuppression.

References

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